molecular formula C6H6BrF3N2O B2954314 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1342782-70-0

3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2954314
CAS No.: 1342782-70-0
M. Wt: 259.026
InChI Key: ZYKHMZGMFVVBRB-UHFFFAOYSA-N
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Description

3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol is a high-value chemical building block that incorporates two privileged structural motifs: the 4-bromopyrazole heterocycle and the 1,1,1-trifluoropropan-2-ol group. This molecular architecture makes it particularly valuable for constructing more complex functional molecules in pharmaceutical discovery, agrochemical research, and materials science. The 4-bromopyrazole moiety serves as an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse compound libraries . In research applications, this compound is primarily utilized as a versatile intermediate for the synthesis of biologically active molecules. The bromine atom at the 4-position of the pyrazole ring enables efficient palladium-catalyzed transformations such as Suzuki, Stille, and Sonogashira couplings to introduce various aromatic, heteroaromatic, and alkynyl substituents . Simultaneously, the trifluoromethyl group enhances metabolic stability, membrane permeability, and binding affinity in target molecules, properties highly sought after in medicinal chemistry and drug development. The hydroxyl group provides an additional site for further chemical modification or for influencing the compound's solubility and hydrogen-bonding capacity. This compound is related to pyrazole-stabilized coordination compounds and dinuclear metal complexes used in catalysis and materials science . The structural features of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol make it particularly valuable for developing PET imaging ligands, enzyme inhibitors, and functional materials where the synergistic combination of pyrazole coordination capability and fluorine-derived electronic effects can be exploited. As with all specialized research chemicals, this product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2O/c7-4-1-11-12(2-4)3-5(13)6(8,9)10/h1-2,5,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKHMZGMFVVBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342782-70-0
Record name 3-(4-bromo-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol
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Preparation Methods

The synthesis of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-bromopyrazole with 1,1,1-trifluoro-2-propanol under suitable reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific biochemical pathways . The trifluoropropanol group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Fluorinated Pyrazole Derivatives

The compound shares structural similarities with other trifluoropropanol-containing molecules, differing primarily in substituent patterns. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications References
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol Benzylamino group instead of bromopyrazole 233.20 g/mol Intermediate in synthesis of fluorinated drugs
(2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol Complex aryl and pyrimidine substituents 567.88 g/mol CETP inhibitor (blocks lipid tunnel in proteins)
3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) Bromine directly on trifluoropropanol backbone 193.00 g/mol Thiol-reactive probe for 19F NMR studies
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one Benzoxazole ring instead of pyrazole; ketone group 229.16 g/mol Photophysical applications; variable purity

Substituent Effects on Reactivity and Bioactivity

  • Bromopyrazole vs. Benzylamino Groups: The bromopyrazole in the target compound enhances electrophilicity compared to the benzylamino group in 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol, enabling Suzuki-Miyaura coupling for diversification .
  • Trifluoropropanol Backbone: The trifluoromethyl group in all analogs increases resistance to oxidative metabolism. However, its position (e.g., adjacent to hydroxyl in BTFP vs. pyrazole in the target compound) alters polarity and hydrogen-bonding capacity, impacting solubility and protein binding .
  • Biological Activity : The CETP inhibitor () demonstrates that bulky aryl substituents (e.g., tetrafluoroethoxybenzyl) enhance steric hindrance, critical for blocking lipid-transfer tunnels. In contrast, the target compound’s smaller bromopyrazole group may favor interactions with smaller binding pockets .

Fluorination Impact on Physicochemical Properties

Fluorination reduces basicity and increases electronegativity. For example:

  • LogP Values : The target compound (estimated LogP ~2.5) is less lipophilic than the CETP inhibitor (LogP ~5.2) due to fewer aromatic fluorinated substituents .
  • 19F NMR Sensitivity : BTFP exhibits high chemical shift dispersion (Δδ > 2 ppm) under varying polarity, a property shared with the target compound due to the trifluoromethyl group’s sensitivity to microenvironment changes .

Biological Activity

3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₇H₈BrF₃N₂O
  • Molecular Weight: 151.05 g/mol
  • CAS Number: Not specified in the search results.

The biological activity of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol is primarily attributed to its interactions with specific biological targets. The presence of the bromopyrazole moiety suggests potential inhibitory effects on certain enzymes or receptors involved in disease processes.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some bromopyrazole derivatives have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Certain studies have shown that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of bromopyrazole derivatives for their antimicrobial properties. The findings indicated that compounds with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.

CompoundActivity (MIC µg/mL)Target Bacteria
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol32S. aureus
Control Compound64S. aureus

Anticancer Activity

In a study focusing on the anticancer properties of pyrazole derivatives, researchers found that 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol inhibited the growth of several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
HeLa10Caspase Activation
MCF715Cell Cycle Arrest

Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory effects of similar compounds in a murine model of arthritis. The administration of bromopyrazole derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

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